1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane;oxalic acid
Overview
Description
1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid is a chemical compound with the molecular formula C16H24N2O3. It is known for its unique structure, which includes a nitrophenoxy group and an azepane ring. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid involves several steps. The primary synthetic route includes the reaction of 3-methyl-4-nitrophenol with 1-bromo-3-chloropropane to form 3-(3-methyl-4-nitrophenoxy)propane. This intermediate is then reacted with azepane under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid involves its interaction with specific molecular targets. The nitrophenoxy group and azepane ring play crucial roles in its binding to target molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific enzymes and receptors.
Comparison with Similar Compounds
1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid can be compared with other similar compounds, such as:
- 1-[3-(3-Methyl-4-nitrophenoxy)propyl]piperidine
- 1-[3-(3-Methyl-4-nitrophenoxy)propyl]morpholine These compounds share similar structural features but differ in the ring structure (azepane vs. piperidine vs. morpholine), which can lead to differences in their chemical properties and biological activities. The uniqueness of 1-[3-(3-Methyl-4-nitrophenoxy)propyl]azepane; oxalic acid lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and potential applications.
Properties
IUPAC Name |
1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.C2H2O4/c1-14-13-15(7-8-16(14)18(19)20)21-12-6-11-17-9-4-2-3-5-10-17;3-1(4)2(5)6/h7-8,13H,2-6,9-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESEAWDUIGYKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2CCCCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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